Dibutyl methylphenylphosphoramidate
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Overview
Description
Dibutyl methylphenylphosphoramidate is an organophosphorus compound characterized by the presence of a phosphorus-nitrogen (P-N) bond. This compound is part of the broader class of phosphoramidates, which are known for their stability and diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl methylphenylphosphoramidate can be achieved through several methods. One common approach involves the reaction of dibutyl phosphite with methylphenylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Dibutyl methylphenylphosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the compound into different phosphoramidate derivatives.
Substitution: The P-N bond can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoramidate oxides, while substitution reactions can produce a variety of phosphoramidate derivatives .
Scientific Research Applications
Dibutyl methylphenylphosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Mechanism of Action
The mechanism of action of dibutyl methylphenylphosphoramidate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Dibutyl phthalate: Used as a plasticizer in polymers.
Diisobutyl phthalate: Similar to dibutyl phthalate but with different structural properties.
Dimethyl phthalate: Another plasticizer with different applications
Uniqueness
Dibutyl methylphenylphosphoramidate is unique due to its specific P-N bond, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a broader range of applications in both scientific research and industrial processes .
Properties
CAS No. |
52670-79-8 |
---|---|
Molecular Formula |
C15H26NO3P |
Molecular Weight |
299.35 g/mol |
IUPAC Name |
N-dibutoxyphosphoryl-N-methylaniline |
InChI |
InChI=1S/C15H26NO3P/c1-4-6-13-18-20(17,19-14-7-5-2)16(3)15-11-9-8-10-12-15/h8-12H,4-7,13-14H2,1-3H3 |
InChI Key |
FDBKWZKFVMRFEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(N(C)C1=CC=CC=C1)OCCCC |
Origin of Product |
United States |
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